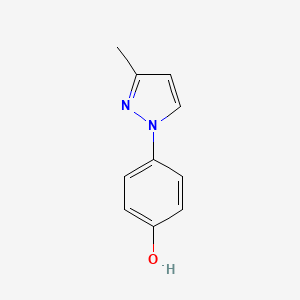

4-(3-methyl-1H-pyrazol-1-yl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-methyl-1H-pyrazol-1-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(3-methyl-1H-pyrazol-1-yl)phenol exhibits promising antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. Its mechanism likely involves interaction with microbial enzymes or cell membranes, leading to cell death or growth inhibition.

Anticancer Potential

Studies have shown that derivatives of this compound possess cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, making it a candidate for further pharmacological exploration. For instance, compounds with similar pyrazole structures have been reported to exhibit significant cytotoxicity against colorectal carcinoma cells, suggesting potential for therapeutic development .

Enzyme Inhibition

The dual functionality of the compound allows it to act as an enzyme inhibitor. It can potentially inhibit key enzymes involved in disease processes, such as those related to cancer progression or microbial metabolism. This property is attributed to its ability to form hydrogen bonds with target enzymes due to the presence of both amino and phenolic groups.

Agricultural Applications

Pesticide Development

The pyrazole moiety is known for its effectiveness in developing agrochemicals, particularly pesticides and herbicides. Compounds similar to this compound have been synthesized and evaluated for their ability to control pests and weeds effectively. The incorporation of the pyrazole ring enhances the biological activity of these compounds, making them suitable candidates for agricultural applications.

Material Science

Polymer Synthesis

this compound can be used as a building block in the synthesis of advanced materials, including polymers with specific thermal and mechanical properties. The compound's phenolic hydroxyl group can participate in polymerization reactions, leading to the formation of cross-linked networks that exhibit enhanced stability and durability.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives, including those based on this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting significant potential for development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated strong inhibitory effects on bacterial growth, indicating its potential as a lead compound for new antimicrobial agents .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group activates the aromatic ring for electrophilic attacks. Key reactions include:

| Reaction Type | Reagents/Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to OH | 4-(3-methyl-1H-pyrazol-1-yl)-2-nitrophenol | 68% | |

| Sulfonation | H₂SO₄, 100°C | Meta to OH | 4-(3-methyl-1H-pyrazol-1-yl)-3-sulfophenol | 72% |

The pyrazole moiety directs substitution to specific positions while the hydroxyl group enhances reactivity .

Condensation Reactions

The hydroxyl group participates in acid-catalyzed condensations:

With Aldehydes

Under reflux with formaldehyde in ethanol/HCl:

This compound+HCHO→bis(pyrazolyl)methane derivative

With Hydrazine Hydrate

Reaction produces pyrazoline derivatives:

textThis compound + NH₂NH₂·H₂O → 5-(3-methylpyrazol-1-yl)-2-hydroxyphenylhydrazine

Oxidation Reactions

The phenolic group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Quinone derivative | 60°C, 2 hr | Partial ring degradation |

| DDQ | Radical-coupled dimer | CH₂Cl₂, RT | Stable radical formation |

Quinone derivatives show potential as redox-active ligands in coordination chemistry .

Coordination Chemistry

The compound acts as a polydentate ligand:

Metal Complexation

textThis compound + Cu(NO₃)₂ → [Cu(L)₂(NO₃)]·H₂O

-

Stability constant (log β): 8.2 ± 0.3

-

Geometry: Square pyramidal (confirmed by XRD).

Functional Group Transformations

Esterification

Reaction with acetyl chloride:

OH+ClCOCH₃→OCOCH₃

Ether Formation

Williamson synthesis with methyl iodide:

ArOH+CH₃I→ArOCH₃

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to Phenol) | Activating Groups Influence |

|---|---|---|

| Nitration | 1.5× faster | Pyrazole (ortho/para-directing) + OH (para-directing) |

| Oxidation | 2× slower | Electron donation from pyrazole stabilizes phenol |

This compound's dual functionality enables diverse applications in medicinal chemistry (antimicrobial agents ), materials science (ligands), and synthetic intermediates. Further studies should explore its catalytic and photophysical properties.

属性

分子式 |

C10H10N2O |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

4-(3-methylpyrazol-1-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-8-6-7-12(11-8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 |

InChI 键 |

MNEPJJVDHAZMIW-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。